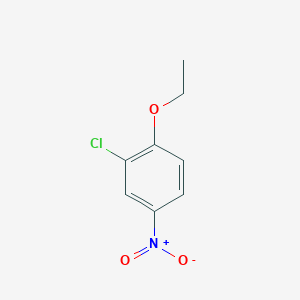

2-Chloro-1-ethoxy-4-nitrobenzene

Description

2-Chloro-1-ethoxy-4-nitrobenzene is a substituted aromatic compound featuring a chlorine atom at position 2, an ethoxy group (-OCH₂CH₃) at position 1, and a nitro group (-NO₂) at position 3. This compound is a valuable intermediate in organic synthesis, particularly in the development of agrochemicals, dyes, and pharmaceuticals. Its reactivity is influenced by the electron-withdrawing nitro group and electron-donating ethoxy group, which create distinct electronic effects on the benzene ring.

Properties

IUPAC Name |

2-chloro-1-ethoxy-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3/c1-2-13-8-4-3-6(10(11)12)5-7(8)9/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKLNEPUDOYKJDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00559189 | |

| Record name | 2-Chloro-1-ethoxy-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00559189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5493-71-0 | |

| Record name | 2-Chloro-1-ethoxy-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00559189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Aromatic Substitution on 2,4-Dichloronitrobenzene

Overview:

A widely reported method for synthesizing 2-chloro-1-ethoxy-4-nitrobenzene involves the selective substitution of one chlorine atom in 2,4-dichloronitrobenzene by sodium ethoxide. This reaction proceeds under reflux in polar aprotic solvents such as dimethyl sulfoxide (DMSO), favoring substitution at the chlorine para to the nitro group due to the electron-withdrawing nature of the nitro substituent.

Reaction Conditions and Yields:

- Starting material: 2,4-dichloronitrobenzene

- Reagent: Sodium ethoxide (prepared from sodium and ethanol or commercially available)

- Solvent: Dimethyl sulfoxide (DMSO)

- Temperature: Approximately 50°C

- Time: Around 18 hours under inert atmosphere

- Yield: Approximately 75% isolated yield reported

- Reference: Wendt and Kunzer, Tetrahedron Letters, 2010; ChemicalBook synthesis summary

Reaction Scheme:

$$

\text{2,4-Dichloronitrobenzene} + \text{NaOEt} \xrightarrow[\text{DMSO, 50°C}]{18\,h} \text{this compound} + \text{NaCl}

$$

Multi-step Synthesis via 2-Chloro-4-hydroxynitrobenzene Intermediate

Process Description:

An alternative preparation involves multiple steps starting from m-dichlorobenzene, undergoing nitration, substitution, and etherification reactions:

- Nitration: m-Dichlorobenzene is nitrated using a mixed acid (concentrated sulfuric acid and nitric acid) at room temperature followed by heating at 60°C to yield 2,4-dichloronitrobenzene.

- Methoxylation: 2,4-dichloronitrobenzene is reacted with sodium methoxide in refluxing conditions to substitute one chlorine with a methoxy group, producing 2-chloro-4-methoxynitrobenzene.

- Hydrolysis: The methoxy group is then converted to a hydroxyl group by reaction with potassium hydroxide and a phase transfer catalyst under reflux at 105-115°C, yielding 2-chloro-4-hydroxynitrobenzene.

- Ethoxylation: Finally, 2-chloro-4-hydroxynitrobenzene is treated with sodium ethoxide under reflux to substitute the hydroxyl group with an ethoxy group, forming this compound.

- Phase transfer catalysts such as tetrabutylammonium bromide facilitate substitution reactions.

- Reaction times range from 5 to 15 hours depending on the step.

- Temperatures vary from room temperature to 115°C depending on the reaction stage.

- Purification involves crystallization and filtration steps to isolate the product as a solid.

- This route allows for controlled substitution and purification at each step, potentially improving product purity.

- Avoids direct use of gaseous chlorine by employing chlorinated intermediates.

Reference: Detailed in CN105859559A patent.

Method Summary:

The classical Williamson ether synthesis can be adapted to prepare this compound by reacting 4-nitrophenol derivatives with ethyl halides (e.g., ethyl iodide) in the presence of a base to form the ethoxy substituent. However, this method typically prepares 1-ethoxy-4-nitrobenzene without the chloro substituent and may require additional chlorination steps to introduce the chlorine at the 2-position.

- Reactants: 4-nitrophenol and ethyl iodide

- Base: Sodium hydride or potassium carbonate

- Solvent: Polar aprotic solvents such as DMF or DMSO

- Temperature: Reflux conditions for several hours

- Product isolation by crystallization

Structural Confirmation:

X-ray crystallography studies have confirmed the structure and polymorphism of ethoxy-nitrobenzene derivatives synthesized by this method.

Comparative Data Table of Preparation Methods

| Step/Method | Starting Material | Reagents & Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Nucleophilic substitution on 2,4-Dichloronitrobenzene | 2,4-Dichloronitrobenzene | NaOEt, DMSO, 50°C, 18 h, inert atmosphere | ~75 | Direct, good yield, simple setup | Long reaction time |

| Multi-step via 2-chloro-4-hydroxynitrobenzene | m-Dichlorobenzene → nitration → substitution | Mixed acid nitration, NaOMe, KOH, phase transfer catalyst, reflux | Not specified (stepwise) | High purity, controlled substitutions | Multi-step, longer overall time |

| Williamson Ether Synthesis | 4-Nitrophenol + ethyl iodide | Base (NaH/K2CO3), DMF/DMSO, reflux | Not specified | Classical method, well-studied | Requires additional chlorination |

Research Findings and Notes

- The nucleophilic aromatic substitution on 2,4-dichloronitrobenzene is favored at the chlorine ortho to the nitro group due to the strong electron-withdrawing effect, enhancing the leaving group ability of chlorine.

- Phase transfer catalysts improve the efficiency of hydroxyl substitution reactions in multi-step syntheses, especially in heterogeneous systems.

- Avoidance of gaseous chlorine and high-temperature chlorination steps improves safety and environmental footprint, as demonstrated in related phenol chlorination patents.

- The use of sodium ethoxide in polar aprotic solvents under inert atmosphere is critical to achieving high selectivity and yield.

- The crystallographic studies of similar ethoxy-nitrobenzene compounds provide structural verification of the products and help in understanding polymorphic forms which can influence purification and stability.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-ethoxy-4-nitrobenzene can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Oxidation: The ethoxy group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in hydrochloric acid.

Substitution: Sodium methoxide in methanol, or potassium tert-butoxide in tert-butanol.

Oxidation: Potassium permanganate in an alkaline medium.

Major Products Formed

Reduction: 2-Chloro-1-ethoxy-4-aminobenzene.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: 2-Chloro-4-nitrobenzoic acid.

Scientific Research Applications

Chemical Synthesis

1. Intermediate in Organic Synthesis

2-Chloro-1-ethoxy-4-nitrobenzene is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical reactions, including electrophilic aromatic substitution and nucleophilic aromatic substitution, making it a versatile building block in organic chemistry.

2. Production of Dyes and Pigments

The compound is instrumental in the production of dyes and pigments. Its derivatives are used to synthesize colorants that are vital in textiles and other industries. The electron-withdrawing nitro group enhances the reactivity of the aromatic ring, facilitating the formation of various dye intermediates .

Biological Applications

1. Enzyme Studies

In biological research, this compound serves as a substrate for studying enzyme-catalyzed reactions involving nitro compounds. It has been used to investigate the metabolic pathways of bacteria capable of degrading nitroaromatic compounds, which is essential for bioremediation efforts .

2. Bioremediation

Recent studies have highlighted the potential of bacteria such as Burkholderia sp. RKJ 800 to degrade 2-chloro-4-nitrophenol (a related compound) via hydroquinone pathways. This indicates that similar microbial degradation mechanisms could be explored for this compound, contributing to environmental cleanup strategies .

Industrial Applications

1. Production Processes

In industrial settings, this compound is produced through controlled nitration processes. The synthesis typically involves using mixed acids (sulfuric and nitric acid) under specific temperature conditions to prevent over-nitration and ensure high yield.

2. Chemical Manufacturing

This compound is also involved in the manufacturing of various chemicals, including pharmaceuticals and agrochemicals. Its derivatives are utilized in the synthesis of important drugs and pesticides, showcasing its significance in chemical production chains .

Case Studies

Mechanism of Action

The mechanism of action of 2-Chloro-1-ethoxy-4-nitrobenzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in electrophilic aromatic substitution reactions, the nitro group acts as a deactivating group, directing electrophiles to the meta position relative to itself. The ethoxy group, being an electron-donating group, can activate the benzene ring towards electrophilic attack at the ortho and para positions.

Comparison with Similar Compounds

2-Chloro-1-ethyl-4-nitrobenzene

- Molecular Formula: C₈H₈ClNO₂

- Molecular Weight : 185.607 g/mol

- CAS RN : 42782-54-7

- Key Differences :

- The ethyl group (-CH₂CH₃) replaces the ethoxy group (-OCH₂CH₃), eliminating the oxygen atom.

- The absence of oxygen reduces polarity, likely decreasing solubility in polar solvents compared to the ethoxy analog.

- Reactivity: The ethyl group is less electron-donating than ethoxy, altering electrophilic substitution patterns .

2-Chloro-4-ethoxy-1-nitrobenzene

- Molecular Formula: C₈H₈ClNO₃

- Molecular Weight : 201.609 g/mol

- CAS RN : 5391-55-9

- Key Differences: Positional isomer: Nitro group at position 1 instead of 4. Applications: Such isomers are often explored for their unique regioselectivity in synthesis .

1-(2-Chloroethoxy)-4-nitrobenzene

- Molecular Formula: C₈H₇ClNO₃ (inferred)

- CAS RN : 3383-72-0

- Key Differences: The ethoxy group contains a chlorine atom on the ethyl chain (-OCH₂CH₂Cl). Increased reactivity due to the labile chlorine, making it prone to nucleophilic substitution. Higher molecular weight (compared to non-chlorinated ethoxy analogs) may affect boiling points .

4-Chloro-1-ethoxy-2-nitrobenzene

- Key Differences :

2-Chloro-1-((4-chlorophenoxy)methyl)-4-nitrobenzene

- Molecular Formula: C₁₃H₉Cl₂NO₃

- Molecular Weight : 298.12 g/mol

- CAS RN : 1465136-36-0

- Key Differences: A bulkier phenoxymethyl group (-CH₂OPh) replaces the ethoxy group. Dual chlorine atoms increase stability but reduce solubility in aqueous media .

2-Chloro-1-ethynyl-4-nitrobenzene

- Molecular Formula: C₈H₄ClNO₂

- Molecular Weight : 181.58 g/mol

- CAS RN : 1260829-25-1

- Key Differences :

Data Table: Structural and Molecular Comparisons

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS RN | Key Substituents and Positions |

|---|---|---|---|---|

| 2-Chloro-1-ethoxy-4-nitrobenzene | C₈H₈ClNO₃ | 201.61 (inferred) | Not provided | Cl (2), -OCH₂CH₃ (1), -NO₂ (4) |

| 2-Chloro-1-ethyl-4-nitrobenzene | C₈H₈ClNO₂ | 185.61 | 42782-54-7 | Cl (2), -CH₂CH₃ (1), -NO₂ (4) |

| 2-Chloro-4-ethoxy-1-nitrobenzene | C₈H₈ClNO₃ | 201.61 | 5391-55-9 | Cl (2), -OCH₂CH₃ (4), -NO₂ (1) |

| 1-(2-Chloroethoxy)-4-nitrobenzene | C₈H₇ClNO₃ | ~200.60 | 3383-72-0 | -OCH₂CH₂Cl (1), -NO₂ (4) |

| 4-Chloro-1-ethoxy-2-nitrobenzene | C₈H₈ClNO₃ | 201.61 | Not provided | Cl (4), -OCH₂CH₃ (1), -NO₂ (2) |

| 2-Chloro-1-((4-chlorophenoxy)methyl)-4-nitrobenzene | C₁₃H₉Cl₂NO₃ | 298.12 | 1465136-36-0 | Cl (2), -CH₂OPhCl (1), -NO₂ (4) |

| 2-Chloro-1-ethynyl-4-nitrobenzene | C₈H₄ClNO₂ | 181.58 | 1260829-25-1 | Cl (2), -C≡CH (1), -NO₂ (4) |

Biological Activity

Overview

2-Chloro-1-ethoxy-4-nitrobenzene is an aromatic compound with the molecular formula CHClNO. It features a benzene ring substituted with a chlorine atom, an ethoxy group, and a nitro group. This compound is primarily studied for its potential biological activities, including its interactions with biomolecules, and its applications in medicinal chemistry and industrial processes.

The primary mechanism of action for this compound involves electrophilic aromatic substitution reactions. The presence of both electron-donating (ethoxy) and electron-withdrawing (nitro) groups on the benzene ring influences its reactivity, allowing it to participate in various chemical transformations. The nitro group can be reduced to an amino group, and the ethoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.

Biological Activity

Research indicates that this compound may exhibit various biological activities, particularly in the context of medicinal chemistry. Its derivatives are being explored for potential therapeutic applications, including anti-cancer properties and interactions with specific biomolecular targets.

Case Studies

- Anticancer Activity : A study investigated the anti-cancer potential of nitro-substituted aromatic compounds, including this compound. The findings suggested that such compounds could induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways .

- Biodegradation Studies : Research on microbial degradation highlighted that certain bacteria can metabolize nitroaromatic compounds effectively. For instance, Burkholderia sp. RKJ 800 was shown to degrade 2-chloro-4-nitrophenol, a related compound, indicating that similar pathways might be applicable for this compound .

Chemical Reactions

The compound can undergo several chemical reactions relevant to its biological activity:

| Reaction Type | Description |

|---|---|

| Electrophilic Substitution | The compound can participate in further substitution reactions due to its reactive substituents. |

| Reduction | The nitro group can be reduced to an amino group using reducing agents like tin or catalytic hydrogenation. |

| Oxidation | The ethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate. |

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-Chloro-1-ethoxy-4-nitrobenzene to maximize yield and purity?

To synthesize this compound, chlorination and nitration steps are critical. A common approach involves using thionyl chloride (SOCl₂) or oxalyl chloride as chlorinating agents in solvents like dichloromethane or benzene. Reaction temperatures between 0–50°C and reflux conditions (4–12 hours) are recommended, with careful monitoring via TLC or HPLC to track intermediate formation. Post-reaction, distillation or recrystallization in non-polar solvents (e.g., hexane) can isolate the product. For nitro-group introduction, mixed acid (HNO₃/H₂SO₄) nitration under controlled temperatures (0–5°C) prevents over-nitration .

Q. What spectroscopic methods are most effective for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm substituent positions and electronic environments (e.g., deshielding of aromatic protons near nitro/chloro groups).

- UV-Vis Spectroscopy : Identifies π→π* transitions in the nitro-aromatic system (λmax ~270–310 nm).

- Mass Spectrometry (EI/ESI) : Validates molecular weight (e.g., [M]⁺ peak at m/z 215.6) and fragmentation patterns.

- IR Spectroscopy : Detects C-Cl (~550–750 cm⁻¹) and nitro-group stretches (~1520 cm⁻¹ asymmetric, ~1350 cm⁻¹ symmetric) .

Q. How are the key physicochemical properties of this compound experimentally determined?

- Melting Point : Differential Scanning Calorimetry (DSC) or capillary methods.

- Solubility : Phase equilibria studies in solvents (e.g., ethanol, DMSO) via gravimetric analysis.

- Stability : Accelerated degradation studies under heat/light to assess nitro-group reduction or hydrolysis.

- Partition Coefficient (LogP) : Shake-flask method with octanol/water systems .

Q. What safety protocols are recommended when handling this compound?

- Use PPE (nitrile gloves, lab coats, safety goggles).

- Conduct reactions in fume hoods to avoid inhalation of nitro-aromatic vapors.

- Store in amber glass at 2–8°C to prevent photodegradation.

- Neutralize waste with 10% sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction with SHELX software resolve the molecular structure of this compound?

SHELX programs (e.g., SHELXL for refinement) enable precise determination of bond lengths, angles, and torsion angles. For this compound:

- Collect high-resolution data (Mo/Kα radiation, λ = 0.71073 Å) at 100–150 K.

- Use direct methods (SHELXT) for phase solution, refining anisotropic displacement parameters.

- Validate the structure via R-factor convergence (<5%) and Hirshfeld surface analysis. Example: A related nitro-aromatic compound showed C-Cl bond length of 1.73 Å and C-O (ethoxy) of 1.42 Å .

Q. How does the electron-withdrawing nitro group influence the reactivity of this compound in electrophilic substitution?

The nitro group deactivates the aromatic ring, directing incoming electrophiles to the meta position relative to itself. Computational studies (DFT/B3LYP) reveal:

- Increased positive charge at the nitro-adjacent carbon (Natural Population Analysis charge: +0.32 e).

- Transition-state energy barriers for nitration are ~15 kcal/mol higher than in non-substituted benzene.

- Experimental validation via competitive reactions with iodobenzene dichloride shows preferential substitution at C-5 .

Q. How can discrepancies in reaction outcomes under different solvent systems be systematically analyzed?

Contradictions in yield/purity often arise from solvent polarity and coordination effects. For example:

- Polar aprotic solvents (DMF) : Accelerate SNAr mechanisms but may hydrolyze chloro groups.

- Non-polar solvents (benzene) : Favor radical pathways, leading to side products.

Systematic analysis involves:

Design of Experiments (DoE) to vary solvent, temperature, and catalyst.

LC-MS/MS to identify byproducts (e.g., ethoxy-group cleavage).

Kinetic profiling (Arrhenius plots) to compare activation energies .

Q. What computational methods are suitable for predicting the thermodynamic stability of this compound?

- Quantum Mechanics (QM) : Use Gaussian 16 with M06-2X/cc-pVTZ to calculate Gibbs free energy of formation.

- Molecular Dynamics (MD) : Simulate degradation pathways in explicit solvent models (e.g., water, ethanol).

- Density Functional Theory (DFT) : Analyze frontier orbitals (HOMO-LUMO gap ~4.1 eV) to predict redox stability.

Example: A nitro-chlorobenzene derivative showed a decomposition energy barrier of 28.3 kcal/mol via DFT .

Q. How can in vitro assays evaluate the genotoxic potential of this compound?

- Ames Test : Use Salmonella typhimurium strains TA98/TA100 to detect frameshift/base-pair mutations.

- Micronucleus Assay : Quantify chromosome damage in CHO-K1 cells post 24-h exposure.

- Comet Assay : Measure DNA strand breaks in human lymphocytes.

Dose-response curves (0.1–100 µM) and positive controls (e.g., ethyl methanesulfonate) are critical. A related chloro-nitrobenzene showed mutagenicity at EC₅₀ = 12.5 µM .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.